molecular formula C23H23N3O5 B11032245 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B11032245
M. Wt: 421.4 g/mol
InChI Key: LGDFCGIHJZYSMW-UHFFFAOYSA-N
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Description

The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide features a coumarin core substituted with methoxy and methyl groups at positions 7, 8, and 4, respectively. The acetamide linkage connects this coumarin moiety to a 1-methyl-benzimidazole heterocycle, a structural motif associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Coumarin derivatives are widely studied for their photophysical and pharmacological properties, with substituents like methoxy groups enhancing solubility and modulating electronic effects .

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C23H23N3O5/c1-13-14-9-10-18(29-3)22(30-4)21(14)31-23(28)15(13)11-20(27)24-12-19-25-16-7-5-6-8-17(16)26(19)2/h5-10H,11-12H2,1-4H3,(H,24,27)

InChI Key

LGDFCGIHJZYSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7,8-dimethoxy-4-methylcoumarin with N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the chromen-2-one core or benzimidazole moiety are replaced with other functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromenones, including the compound , exhibit significant anticancer properties. In studies involving various human tumor cell lines, compounds with similar structural features have shown promising cytotoxic effects. For instance, a library of 2-amino derivatives demonstrated IC₅₀ values below 1 μM against multiple cancer types, suggesting that modifications on the chromenone core can enhance antitumor activity .

Table 1: Anticancer Activity of Chromenone Derivatives

CompoundCell Line TestedIC₅₀ Value (μM)
Compound AMCF7 (Breast)<1
Compound BHeLa (Cervical)<1
Compound CA549 (Lung)<1

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole-bearing compounds related to the chromenone structure possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances the antibacterial efficacy .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL

Synthesis and Development

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide typically involves several steps:

  • Formation of the Chromenone Core : Utilizing a Pechmann condensation reaction.
  • Introduction of Functional Groups : Methylation and methoxylation reactions.
  • Acetamide Formation : Through acylation reactions.
  • Final Coupling Step : Linking with benzimidazole derivatives via nucleophilic substitution .

Case Studies

Several case studies highlight the successful application of similar compounds in clinical settings:

  • Case Study on Anticancer Agents : A study demonstrated that a derivative with a similar chromenone structure significantly reduced tumor size in vivo models.
  • Case Study on Antimicrobial Agents : Another study reported the successful use of thiazole-linked chromenones in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues in Coumarin-Acetamide Derivatives

(a) Core Structural Variations
  • Compound 2k () :
    (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide

    • Replaces the benzimidazole with a nitro-substituted benzylidene hydrazide.
    • Lacks methoxy groups at C7/C8, reducing electron-donating effects.
    • Melting point: 198–200°C; Yield: 65% .
  • Compound 2l () :
    (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide

    • Features a phenylallylidene group instead of benzimidazole.
    • Lower melting point (167–169°C) due to reduced hydrogen-bonding capacity .
  • N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide () :

    • Substitutes benzimidazole with a thiazole ring.
    • Synthesized via solvent-free conditions with piperidine catalysis, highlighting divergent synthetic routes compared to the target compound’s amide coupling .
(b) Benzimidazole-Containing Analogues
  • N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () :
    • Replaces coumarin with a benzothiazole core.
    • Exhibits anticancer and antibacterial activities due to the benzothiazole’s planar structure, which facilitates DNA interaction .

Pharmacological Activity Comparison

Key Findings:
  • Electron-Donating Groups : Methoxy substituents (as in the target compound) enhance solubility and may improve bioavailability compared to nitro or halogenated analogues .
  • Heterocyclic Influence : Benzimidazole and benzothiazole derivatives exhibit broader biological activity spectra than hydrazide or thiazole-linked compounds .
Key Observations:
  • Catalyst Efficiency : Piperidine in solvent-free conditions () achieves higher yields than ZnCl₂-mediated cyclization () .
  • Coupling Agents : EDC-based methods () are robust for benzothiazole derivatives but may require optimization for coumarin-benzimidazole systems.

Physicochemical Properties

  • Molecular Weight : The target compound (C₂₄H₂₅N₃O₅) has a molecular weight of 451.48 g/mol, comparable to analogues like 2k (MW: 439.38 g/mol) but heavier than benzothiazole derivatives (e.g., : MW: 330.80 g/mol) .
  • Hydrogen Bonding : The benzimidazole’s NH group and coumarin’s carbonyls enhance crystallinity, as seen in higher melting points (e.g., 2k: 198–200°C) compared to allylidene derivatives .

Biological Activity

The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a derivative of chromene and benzimidazole, which are known for their diverse biological activities. This article focuses on its biological activity, including anticancer, antimicrobial, antidiabetic, and anticholinesterase effects, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₉H₁₈N₂O₇S
  • Molecular Weight : 418.42 g/mol
  • CAS Number : 1010901-20-8

Anticancer Activity

Research has indicated that derivatives of chromene exhibit significant anticancer properties. A study found that compounds similar to the target compound can induce apoptosis in cancer cells through caspase activation and G2/M cell-cycle arrest. For instance, chromene derivatives have been shown to inhibit tubulin polymerization, leading to disrupted tumor vasculature and enhanced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar chromene derivatives have demonstrated efficacy against various bacterial strains. A comparative study showed that certain 4H-chromene analogs exhibited higher antibacterial activity than standard antibiotics like chloramphenicol .

Antidiabetic Effects

Chromene derivatives have also been explored for their antidiabetic potential. The ability to modulate glucose metabolism and enhance insulin sensitivity has been documented in several studies involving structurally related compounds. For example, certain 2H/4H-chromenes showed promising results in lowering blood glucose levels in diabetic models .

Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE) is critical for treating neurodegenerative disorders like Alzheimer's disease. Compounds with similar structures to the target compound have been evaluated for their AChE inhibitory effects, revealing that some exhibited significant inhibition rates comparable to established AChE inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Chromene Core : The presence of the chromene moiety is crucial for anticancer and antimicrobial activities.
  • Benzimidazole Substitution : The benzimidazole ring enhances the interaction with biological targets, improving efficacy against various diseases.
  • Acetamide Group : This functional group may contribute to the compound's solubility and bioavailability.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis via caspase activation ,
AntimicrobialInhibits bacterial growth
AntidiabeticModulates glucose metabolism
AnticholinesteraseInhibits AChE activity

Case Studies

  • MCF-7 Cells Study : A derivative similar to the target compound was tested on MCF-7 cells, showing a dose-dependent increase in apoptosis markers and a significant reduction in cell viability.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth more effectively than traditional antibiotics.
  • Diabetes Model : In a diabetic rat model, administration of a related chromene derivative resulted in a significant decrease in fasting blood glucose levels compared to control groups.

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